2-Acetamido-2-deoxy-D-galacturonamide
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Overview
Description
2-Acetamido-2-deoxy-D-galacturonamide is a compound with the molecular formula C8H14N2O6 and a molecular weight of 234.21 g/mol It is a derivative of D-galacturonic acid, where the hydroxyl group at the second position is replaced by an acetamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-2-deoxy-D-galacturonamide typically involves the acetylation of 2-amino-2-deoxy-D-galacturonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product . Common reagents used in this synthesis include acetic anhydride and a suitable base such as pyridine. The reaction is usually performed at room temperature, and the product is purified through crystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The product is then isolated and purified using industrial-scale chromatography or crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
2-Acetamido-2-deoxy-D-galacturonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The acetamido group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction results in alcohols .
Scientific Research Applications
2-Acetamido-2-deoxy-D-galacturonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in cellular processes and as a potential biomarker.
Medicine: It has shown promise in the development of anti-inflammatory and anti-tumor drugs.
Mechanism of Action
The mechanism of action of 2-Acetamido-2-deoxy-D-galacturonamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes involved in inflammation and tumor growth. The compound binds to these enzymes, preventing their normal function and thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Acetamido-2-deoxy-D-glucose: Similar in structure but differs in the sugar moiety.
2-Acetamido-2-deoxy-D-mannose: Another similar compound with a different sugar component.
Uniqueness
2-Acetamido-2-deoxy-D-galacturonamide is unique due to its specific structural features and the presence of the acetamido group, which imparts distinct chemical and biological properties. Its ability to inhibit specific enzymes makes it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C8H14N2O6 |
---|---|
Molecular Weight |
234.21 g/mol |
IUPAC Name |
5-acetamido-2,3,4-trihydroxy-6-oxohexanamide |
InChI |
InChI=1S/C8H14N2O6/c1-3(12)10-4(2-11)5(13)6(14)7(15)8(9)16/h2,4-7,13-15H,1H3,(H2,9,16)(H,10,12) |
InChI Key |
RVSLEPKUAJVXHK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(C=O)C(C(C(C(=O)N)O)O)O |
Origin of Product |
United States |
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